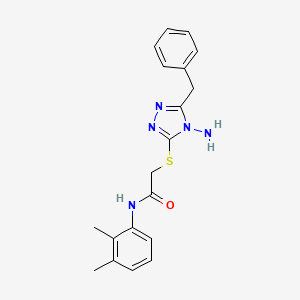

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer and contribute to tumor cell survival.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1,2,4-Triazole derivatives are known for their antifungal properties . The subject compound could be explored for its efficacy against fungal infections, particularly those resistant to current antifungal agents. Research could focus on its mechanism of action, spectrum of activity, and potential as a topical or systemic antifungal treatment.

Anticancer Research

Compounds with a 1,2,4-triazole core have shown anticancer activities . The benzyl and dimethylphenyl groups could interact with various cancer cell lines, and studies could investigate its role as a cytotoxic agent, its selectivity for cancer cells over normal cells, and its use in combination therapies.

Anti-inflammatory and Analgesic Uses

Due to the presence of the triazole ring, which is associated with anti-inflammatory and analgesic effects , this compound could be valuable in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Its effectiveness in reducing inflammation and pain could be compared with current NSAIDs.

Antidepressant and Anxiolytic Effects

Research could explore the compound’s potential as an antidepressant or anxiolytic agent . Its interaction with neurotransmitter systems, such as serotonin or GABA, could be examined, along with its pharmacokinetics and safety profile.

Enzyme Inhibition

Many triazole derivatives act as enzyme inhibitors. This compound could be studied for its ability to inhibit enzymes like aromatase, which is crucial in estrogen biosynthesis and a target for breast cancer therapy .

Development of Diagnostic Agents

The structural features of this compound suggest potential use in developing diagnostic agents, particularly imaging agents for diseases like cancer. Its ability to bind selectively to certain biological targets could be harnessed to enhance imaging techniques such as PET or SPECT .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-13-7-6-10-16(14(13)2)21-18(25)12-26-19-23-22-17(24(19)20)11-15-8-4-3-5-9-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJZIYQSOKWKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)